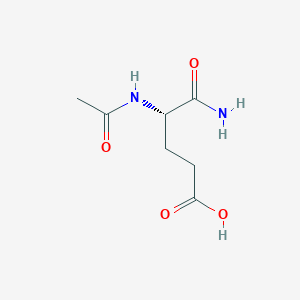

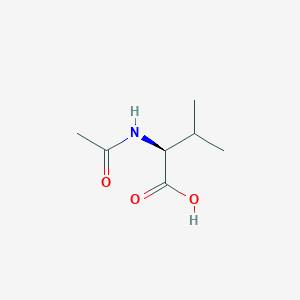

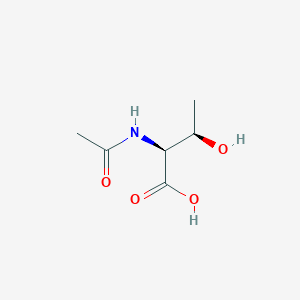

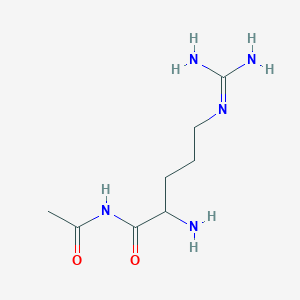

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties for “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not available in the current resources .Applications De Recherche Scientifique

Synthesis of Dipeptide Mimetics Dipeptide ±(4S)-5-(TBDMS)oxy-4-(dibenzylamino)-2-formamido-N-[3-hydroxy-2-(tritylamino)propyl]pentanamide, an unnatural amino acid precursor, was synthesized in a nine-step process from D-serine, achieving a total yield of 35.3% (Yue, 2013).

Chemical Reactions and Anticholinergic Activity The synthesis and pharmacological evaluation of the four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide demonstrated significant differences in anticholinergic potency, with notable variations among the isomers (Oyasu et al., 1994).

Reactions of Nitriles and Synthesis of α, α-Diamino Acid Derivatives 2-Acetylamino-3, 3-dichloroacrylic-N-acetylamide reacted with aliphatic primary amines to produce 2-acetylamino-2-(substituted amino)-3, 3-dichloropropionamides, distinct from reactions with secondary amines which led to oxazole derivatives. The study explored the mechanisms of these reactions (Matsumura et al., 1976).

Synthesis of Antimetabolites The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine involved preparing 2-amino-5-hydroxy-2-methylpentanoic acid from 5-hydroxy-2-pentanone, followed by multiple reaction steps to yield the target compounds (Maehr & Leach, 1978).

Research on Atorvastatin Intermediates Research on the synthesis of 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, outlined a synthetic route involving transformations of methyl isobutyryl acetate and subsequent reactions to obtain the final molecule (Zhou Kai, 2010).

Inhibition Studies of Zika Virus Protease Complex In silico studies identified 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide as an inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease complex, providing insights into potential therapeutic applications (Singh et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been used in organic synthesis and have shown a wide array of biological activities .

Mode of Action

It’s known that similar compounds have been used in cross-coupling reactions to successfully afford novel compounds .

Biochemical Pathways

Similar compounds have been used in organic synthesis, indicating that they may interact with various biochemical pathways .

Result of Action

Similar compounds have shown a wide array of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Propriétés

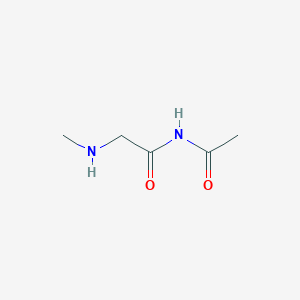

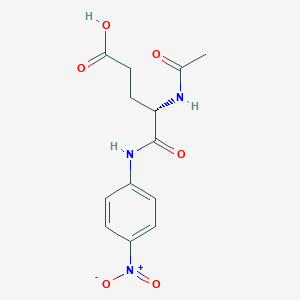

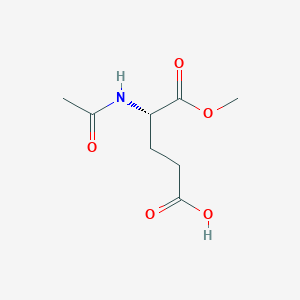

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- involves the reaction of two starting materials, 2-(acetylamino)-5-aminopentanenitrile and (S)-1-phenylethylamine, in the presence of a reducing agent and a catalyst to yield the desired product.", "Starting Materials": ["2-(acetylamino)-5-aminopentanenitrile", "(S)-1-phenylethylamine", "reducing agent", "catalyst"], "Reaction": ["Step 1: Dissolve 2-(acetylamino)-5-aminopentanenitrile and (S)-1-phenylethylamine in a suitable solvent.", "Step 2: Add a reducing agent, such as sodium borohydride, to the reaction mixture.", "Step 3: Add a catalyst, such as palladium on carbon, to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter off any solids.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

Numéro CAS |

64365-27-1 |

Nom du produit |

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- |

Formule moléculaire |

C10H13ClFNO2 |

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |

Clé InChI |

FHEHCZJLZDLUAW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)C(CCCN=C(N)N)N |

SMILES canonique |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |

Autres numéros CAS |

64282-12-8 |

Pictogrammes |

Irritant |

Synonymes |

H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.